Ethyl 3,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate
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Overview
Description
Ethyl 3,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is a heterocyclic organic compound with a pyrazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate typically involves the condensation of ethyl acetoacetate with 2,3-butanedione in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions include various pyrazine derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Ethyl 3,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-5,6-dimethylpyrazine-2-carboxamide: A related compound with similar structural features.
Ethyl 3,5-dimethylpyrazine-2-carboxylate: Another pyrazine derivative with slight structural differences.
Uniqueness
Ethyl 3,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
62025-75-6 |
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Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 2,5-dimethyl-6-oxo-1H-pyrazine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-4-14-9(13)7-5(2)11-8(12)6(3)10-7/h4H2,1-3H3,(H,11,12) |
InChI Key |
SSDJKWZZBJOYTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C(=N1)C)C |
Origin of Product |
United States |
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